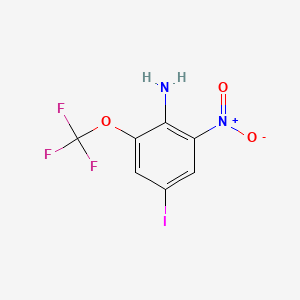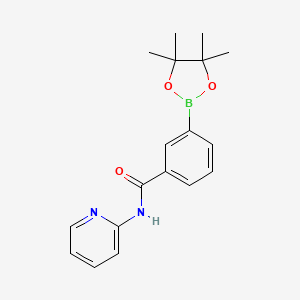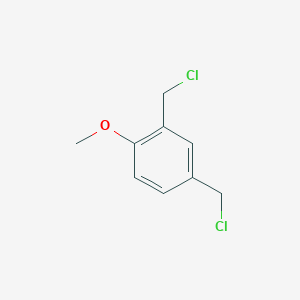![molecular formula C10H12N6O2 B13429756 N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pteridine ring system, which is a fusion of pyrimidine and pyrazine rings
Vorbereitungsmethoden
The synthesis of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the hydroxymethyl group: This step often involves the hydroxylation of a methyl group using reagents such as formaldehyde and a catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of organic chemistry.
Biology: This compound is studied for its role in biological systems, particularly in relation to DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function. This can affect various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide can be compared with other pteridine derivatives, such as:
6-Hydroxymethyl-7,8-dihydropterin: This compound shares a similar pteridine ring structure but differs in its functional groups.
Methotrexate: A well-known pteridine derivative used in cancer therapy, which acts by inhibiting the use of folic acid.
Tetrahydrobiopterin: Another pteridine derivative involved in the synthesis of neurotransmitters.
The uniqueness of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide lies in its specific functional groups and their effects on its chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N6O2 |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H12N6O2/c1-16(2)5-12-10-14-8-7(9(18)15-10)13-6(4-17)3-11-8/h3,5,7,17H,4H2,1-2H3/b12-5+ |
InChI-Schlüssel |
NACLGXVZMTXUTL-LFYBBSHMSA-N |
Isomerische SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N=CC(=N2)CO |
Kanonische SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N=CC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



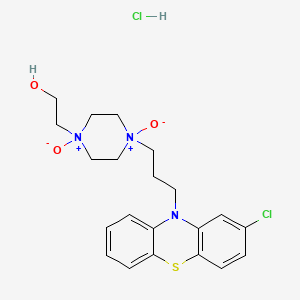
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
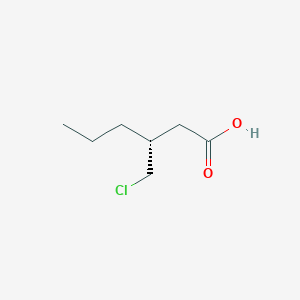

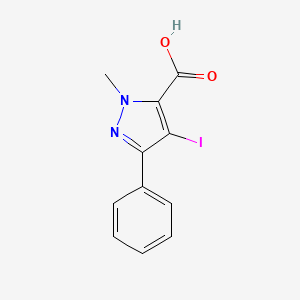
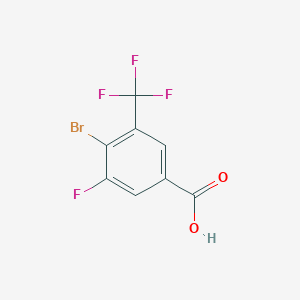

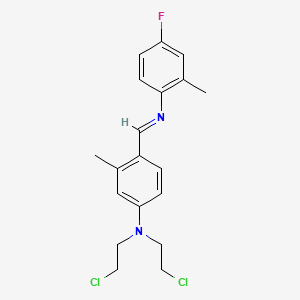
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)

